molecular formula C10H6F3NOS B13675813 1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone CAS No. 1784821-39-1

1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone

Cat. No.: B13675813
CAS No.: 1784821-39-1
M. Wt: 245.22 g/mol
InChI Key: KOTLLFZVZBIPAV-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties to the molecule .

Preparation Methods

The synthesis of 1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)benzo[d]thiazole with ethanone under specific conditions. One common method includes the use of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF). The reaction is often carried out at low temperatures to ensure high yield and purity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved efficiency. These methods are designed to meet the demands of large-scale production while maintaining the quality of the final product .

Chemical Reactions Analysis

1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes .

Comparison with Similar Compounds

1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications .

Properties

CAS No.

1784821-39-1

Molecular Formula

C10H6F3NOS

Molecular Weight

245.22 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-1,3-benzothiazol-5-yl]ethanone

InChI

InChI=1S/C10H6F3NOS/c1-5(15)6-2-3-8-7(4-6)14-9(16-8)10(11,12)13/h2-4H,1H3

InChI Key

KOTLLFZVZBIPAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC(=N2)C(F)(F)F

Origin of Product

United States

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